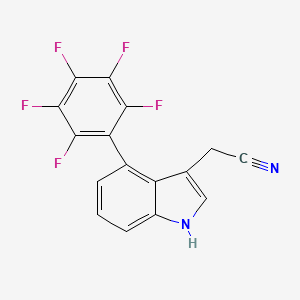
2-(4-(Perfluorophenyl)-1H-indol-3-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Perfluorophenyl)-1H-indol-3-yl)acetonitrile is a complex organic compound that features a perfluorophenyl group attached to an indole core, with an acetonitrile group at the 3-position of the indole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Perfluorophenyl)-1H-indol-3-yl)acetonitrile typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the purification process may involve techniques such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Perfluorophenyl)-1H-indol-3-yl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
2-(4-(Perfluorophenyl)-1H-indol-3-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions.
Industry: It can be used in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 2-(4-(Perfluorophenyl)-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets. The perfluorophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the indole core can interact with various biological pathways. The acetonitrile group can also play a role in the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
2-(Perfluorophenyl)-1H-imidazo[4,5-b]phenazine: This compound also contains a perfluorophenyl group and has applications in sensing and detection.
4-Fluorophenylacetonitrile: This compound is structurally similar and is used as a starting material in various synthetic processes.
Uniqueness
2-(4-(Perfluorophenyl)-1H-indol-3-yl)acetonitrile is unique due to its combination of a perfluorophenyl group with an indole core and an acetonitrile group. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C16H7F5N2 |
|---|---|
Molecular Weight |
322.23 g/mol |
IUPAC Name |
2-[4-(2,3,4,5,6-pentafluorophenyl)-1H-indol-3-yl]acetonitrile |
InChI |
InChI=1S/C16H7F5N2/c17-12-11(13(18)15(20)16(21)14(12)19)8-2-1-3-9-10(8)7(4-5-22)6-23-9/h1-3,6,23H,4H2 |
InChI Key |
QMPQPIYJSCGNLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=C2CC#N)C3=C(C(=C(C(=C3F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



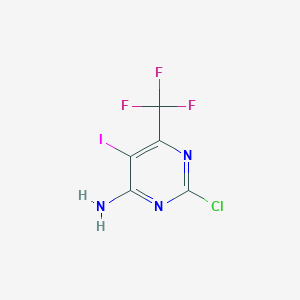
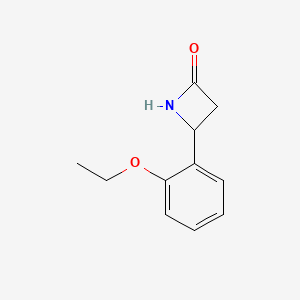
![1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15241792.png)
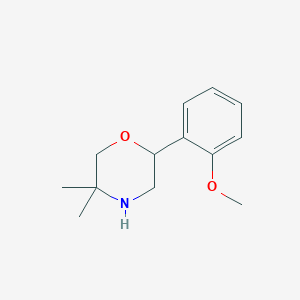
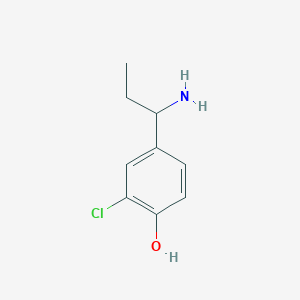
![2-amino-5H,7H,8H-thiopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B15241810.png)

![5-Amino-3-bromo-4-methyl-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B15241821.png)

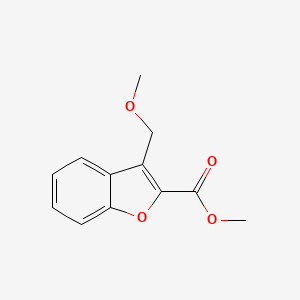
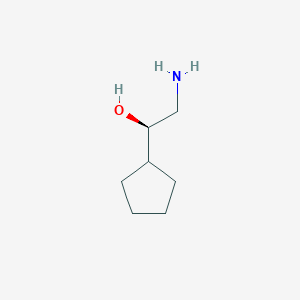
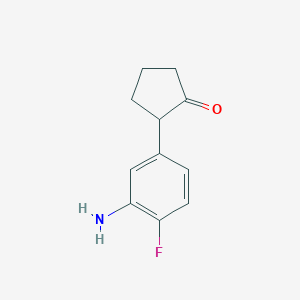
![3-Bromo-6-ethyl-7-hydroxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15241865.png)
